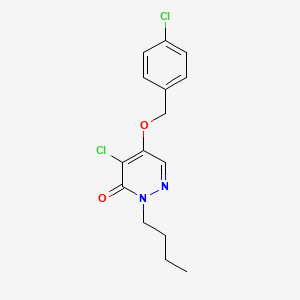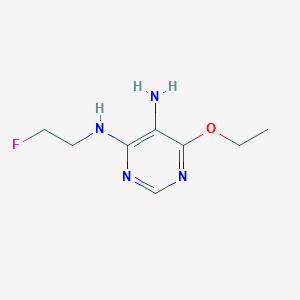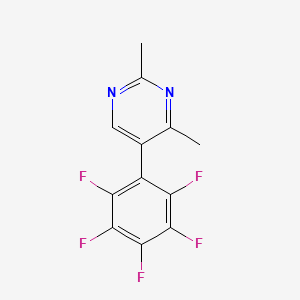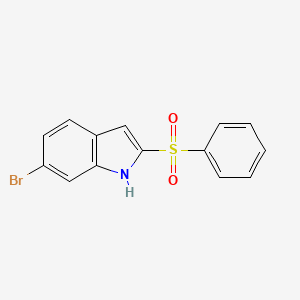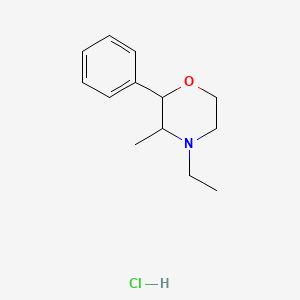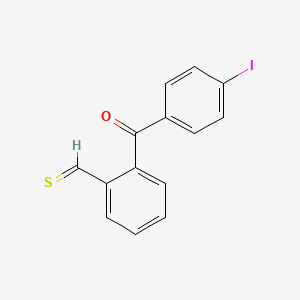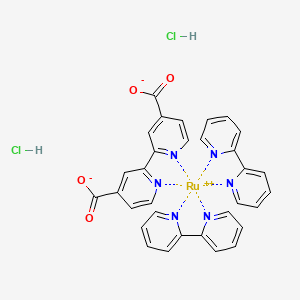
Bis(2,2'-bipyridyl)(4-carboxyl-2,2'-bipyridyl)ruthenium(II)dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride: is a coordination compound that features ruthenium as the central metal ion. This compound is known for its unique photophysical and electrochemical properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride typically involves the coordination of ruthenium with 2,2’-bipyridyl and 4-carboxyl-2,2’-bipyridyl ligands. The reaction is carried out in an inert atmosphere to prevent oxidation of the ruthenium center. Common solvents used include ethanol or acetonitrile, and the reaction is often heated to facilitate ligand exchange .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands can be replaced by other coordinating species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and heating.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield a variety of ruthenium-ligand complexes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride is used as a photosensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light and transfer electrons makes it an efficient component in solar energy conversion .
Biology and Medicine: The compound is also explored for its potential in biological imaging and as a therapeutic agent. Its luminescent properties allow for its use in tracking and imaging biological processes .
Industry: In the industrial sector, this ruthenium complex is used in catalysis, particularly in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable catalyst in various organic transformations .
Mecanismo De Acción
The mechanism by which Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride exerts its effects is primarily through its ability to participate in electron transfer reactions. The ruthenium center can undergo oxidation and reduction, facilitating various chemical transformations. The compound’s photophysical properties also play a role in its function as a photosensitizer, where it absorbs light and transfers the energy to other molecules, initiating chemical reactions .
Comparación Con Compuestos Similares
Tris(2,2’-bipyridyl)ruthenium(II) chloride: Another ruthenium complex with similar photophysical properties but different ligand coordination.
Bis(2,2’-bipyridyl)(4,4’-dicarboxyl-2,2’-bipyridyl)ruthenium(II) dichloride: Similar structure but with different functional groups on the bipyridyl ligands.
Uniqueness: Bis(2,2’-bipyridyl)(4-carboxyl-2,2’-bipyridyl)ruthenium(II)dichloride is unique due to the presence of the carboxyl group, which enhances its solubility and reactivity. This functional group also allows for better anchoring to surfaces, making it particularly useful in applications like DSSCs and catalysis .
Propiedades
Fórmula molecular |
C32H24Cl2N6O4Ru |
|---|---|
Peso molecular |
728.5 g/mol |
Nombre IUPAC |
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride |
InChI |
InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
SBFSVUWYOOVGDS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].Cl.Cl.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




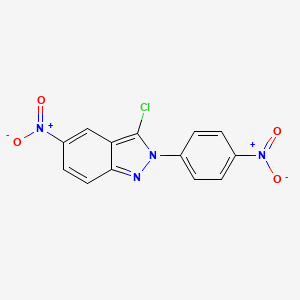
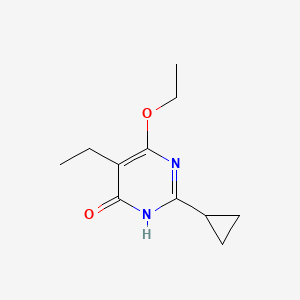
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
